

# Lisinopril dihydrate solubility properties

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lisinopril dihydrate

CAS No.: 83915-83-7

Cat. No.: S533293

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## Solubility and Physicochemical Properties

The following tables consolidate key quantitative data for **Lisinopril Dihydrate** from the search results.

Table 1: Solubility in Various Solvents

Solvent	Solubility	Experimental Conditions / Notes
Water	≥10 mg/mL [1] [2] [3]	Standard condition
	~20 mg/mL [4]	Information from supplier data
Dimethyl Sulfoxide (DMSO)	~6.5 mg/mL [1] [2] [3]	Requires heating and sonication [1] [3]
Methanol	14 mg/mL [2]	Information from supplier data
Ethanol	Insoluble [4] [2]	-

Table 2: Key Physicochemical Properties

Property	Value	Reference
Molecular Formula	C21H35N3O7 (dihydrate form) [4] [5] [2]	-

Property	Value	Reference
Molecular Weight	441.52 g/mol (dihydrate form) [4] [5] [2]	-
Melting Point	~160°C (with decomposition) [5] [2]	-
pKa	2.5, 4.0, 6.7, 10.1 (at 25°C) [1] [3]	-
Storage Conditions	2-8°C [1] [5] [3]; Hygroscopic [1] [3]	-

## Experimental Protocols & Solid-State Characterization

For reliable and reproducible results, the methodology used to characterize and handle the compound is critical.

- **General Solubility Determination Protocol:** The shake-flask method is a standard technique for determining solubility [6]. In this method, an excess of the solid is added to the solvent and the mixture is agitated in a constant temperature bath until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then analyzed, typically using a technique like HPLC (High-Performance Liquid Chromatography).
- **Single-Crystal X-Ray Structure:** A key study provided the definitive single-crystal X-ray structure of **Lisinopril Dihydrate** (LIS·2H<sub>2</sub>O), confirming its solid-state as a **double zwitterion**. The two water molecules in the crystal lattice form an extensive hydrogen-bonding network, connecting the zwitterionic Lisinopril molecules. This structure is crucial as it influences the stability, dissolution behavior, and dehydration kinetics of the material [7].
- **Solid Form Screening and Transitions:** The same research identified several other solid forms of Lisinopril [7]:
  - **Anhydrous Forms:** Two anhydrous polymorphs were discovered.
  - **Amorphous Form:** An amorphous solid can be generated by rapid evaporation.
  - **Dehydration Behavior:** The commercial dihydrate undergoes a single-crystal-to-polycrystalline transformation upon dehydration, leading to the anhydrous Form I. Significantly, this anhydrous form can rehydrate back to the original dihydrate structure upon exposure to water vapor, indicating the stability and relevance of the hydrated form in pharmaceutical processing [7].

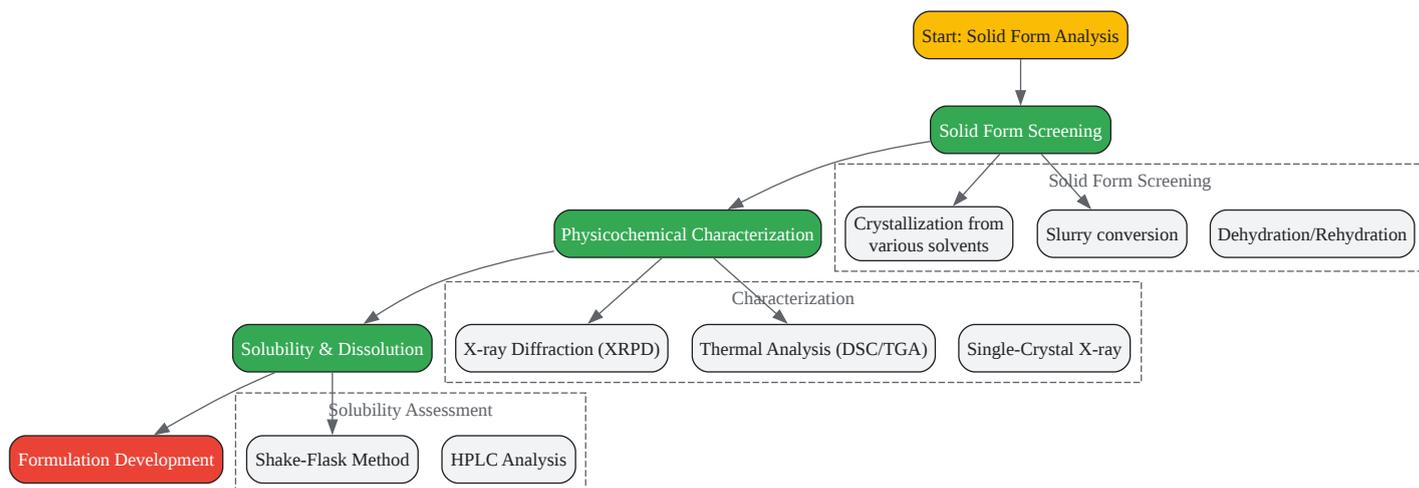
## Formulation Considerations for Researchers

The solubility and solid-form data have direct implications for drug development.

- **Solvent Choice for In-Vitro Studies:** For preparing stock solutions in biological assays, water is the first choice due to good solubility. For non-aqueous systems, DMSO can be used, but the requirement for heating and sonication must be noted to ensure complete dissolution [4] [2].
- **Impact of Solid Form:** The existence of multiple solid forms (polymorphs, hydrates) means that the **physical form of Lisinopril used in a formulation can significantly impact its apparent solubility and dissolution rate**, which in turn affects bioavailability. Consistent control over the solid form (likely the stable dihydrate) is essential during manufacturing [7].
- **Novel Formulation Strategies:** To overcome the inherent **low to moderate oral bioavailability (25-30%)** of Lisinopril [6], researchers are exploring advanced delivery systems. One promising approach is a **nano-spanlastic bio-adhesive gel for intranasal delivery**, designed to enhance mucosal permeation and increase the drug's residence time, thereby improving its absorption [6].

## Experimental Workflow for Solid Form Analysis

The diagram below outlines a general experimental workflow for characterizing the solubility and solid-state properties of a pharmaceutical compound like **Lisinopril Dihydrate**, based on the methodologies cited.



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*Experimental workflow for solid form and solubility analysis*

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## References

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To cite this document: Smolecule. [Lisinopril dihydrate solubility properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533293#lisinopril-dihydrate-solubility-properties>]

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